molecular formula C6H11ClO3S B11719150 (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride

Cat. No.: B11719150
M. Wt: 198.67 g/mol
InChI Key: HMNCIUASKYPWAQ-PHDIDXHHSA-N
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Description

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-2-methoxycyclopentanol with sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to (1R,2R)-2-methoxycyclopentane-1-sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products

    Substitution: Products include (1R,2R)-2-methoxycyclopentane-1-sulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonamide.

    Oxidation: The major product is (1R,2R)-2-methoxycyclopentane-1-sulfonic acid.

Scientific Research Applications

Chemistry

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of chiral compounds and as a protecting group for alcohols and amines.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine

In medicinal chemistry, this compound is used in the development of drugs, particularly those targeting specific enzymes or receptors. Its ability to form stable sulfonamide bonds makes it useful in the design of enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide or sulfonate bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-Methoxycyclopentane-1-sulfonamide
  • (1R,2R)-2-Methoxycyclopentane-1-sulfonic acid
  • (1R,2R)-2-Methoxycyclopentane-1-sulfonate esters

Uniqueness

(1R,2R)-2-Methoxycyclopentane-1-sulfonyl chloride is unique due to its high reactivity and ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in synthetic chemistry and drug development, where precise modifications of target molecules are required. Its stereochemistry also adds to its uniqueness, providing specific interactions in chiral environments.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

(1R,2R)-2-methoxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

HMNCIUASKYPWAQ-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@H]1S(=O)(=O)Cl

Canonical SMILES

COC1CCCC1S(=O)(=O)Cl

Origin of Product

United States

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